

Pharmacological profile of alpha-bisabolol and its derivatives

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An In-depth Technical Guide to the Pharmacological Profile of **Alpha-Bisabolol** and Its Derivatives

Introduction

Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and is also found in other aromatic plants like the Brazilian Candeia tree (Eremanthus erythropappus).[1] [2][3] Recognized for its faint, sweet floral aroma, it is widely utilized in cosmetic and personal care products for its skin-soothing properties.[2][4][5] Beyond its cosmetic applications, α-bisabolol has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][6][7][8] The United States Food and Drug Administration (FDA) has granted α-bisabolol Generally Regarded as Safe (GRAS) status due to its low toxicity, further promoting its investigation as a potential therapeutic agent.[4][6]

This guide provides a comprehensive overview of the pharmacological profile of α -bisabolol, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. It further explores the development and enhanced activities of novel α -bisabolol derivatives, offering a technical resource for researchers and drug development professionals.

Pharmacological Activities of Alpha-Bisabolol



α-Bisabolol exhibits a broad spectrum of biological activities, which are attributed to its interaction with multiple molecular targets and signaling pathways.

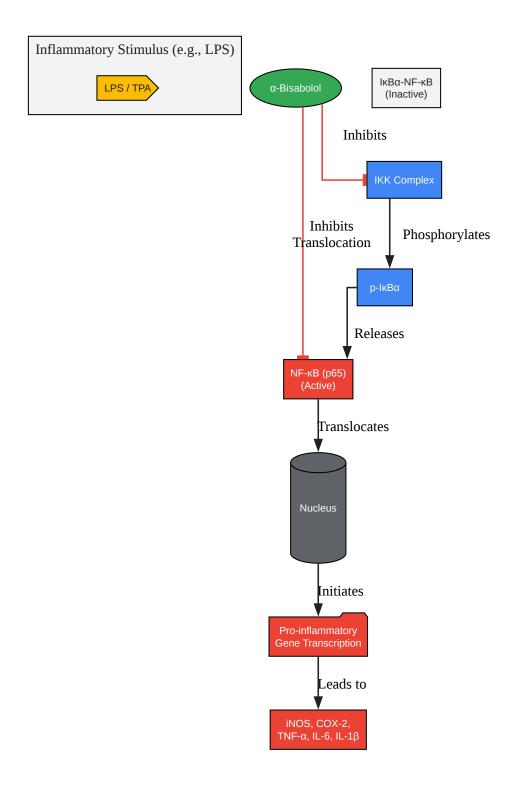
Anti-inflammatory Activity

The anti-inflammatory property of α -bisabolol is one of its most well-documented effects.[6] It effectively mitigates inflammatory responses by modulating key signaling pathways and reducing the production of inflammatory mediators.

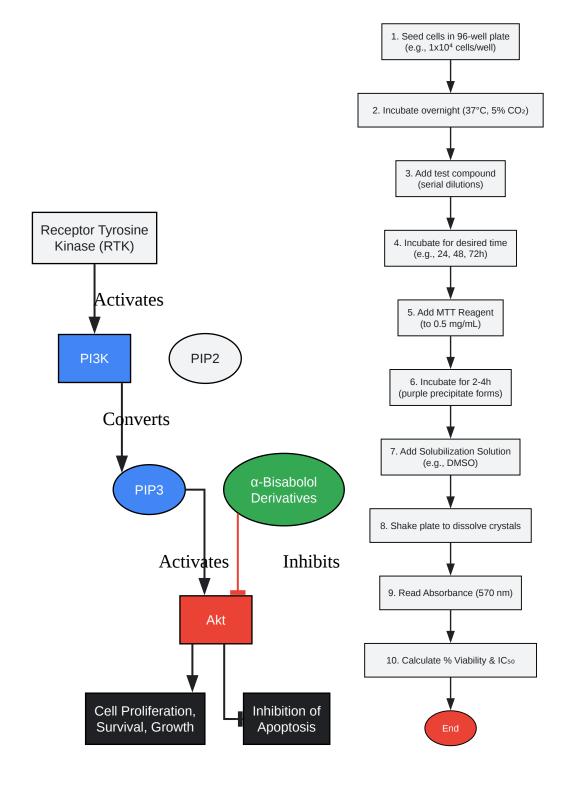
Mechanism of Action: The anti-inflammatory effects of α-bisabolol are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[5][7][9]

- NF-κB Pathway: α-Bisabolol treatment hinders the activation of NF-κB and the nuclear translocation of its p65 subunit.[5] This suppression leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][10]
- MAPK Pathway: It selectively suppresses the phosphorylation of JNK (c-Jun N-terminal kinase) and p38, two key kinases in the MAPK cascade, without significantly affecting Erk1/2.[5][9][11]
- Cytokine Reduction: By inhibiting these pathways, α-bisabolol significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][5][7][12]

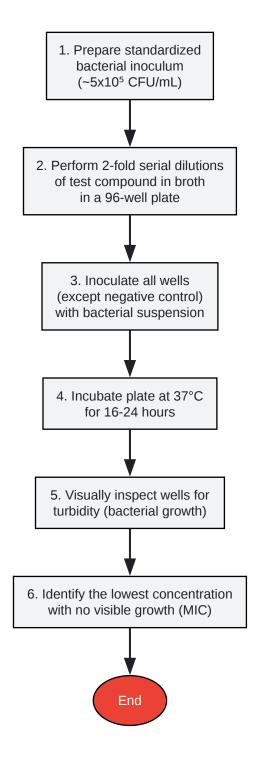












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